molecular formula C6H8N6 B13769272 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile CAS No. 4784-14-9

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile

Cat. No.: B13769272
CAS No.: 4784-14-9
M. Wt: 164.17 g/mol
InChI Key: WKDLAFCZWQWJGY-UHFFFAOYSA-N
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Description

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two amino groups at positions 4 and 6 of the triazine ring and a propanenitrile group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways within cells. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triamino-1,3,5-triazine: A precursor in the synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile.

    4,6-Diamino-1,3,5-triazin-2-yl)guanidine: Another triazine derivative with similar structural features.

    2,4-Diamino-6-phenyl-1,3,5-triazine: A compound with similar functional groups but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

4784-14-9

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

3-(4,6-diamino-1,3,5-triazin-2-yl)propanenitrile

InChI

InChI=1S/C6H8N6/c7-3-1-2-4-10-5(8)12-6(9)11-4/h1-2H2,(H4,8,9,10,11,12)

InChI Key

WKDLAFCZWQWJGY-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NC(=NC(=N1)N)N)C#N

Origin of Product

United States

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